molecular formula C16H13FN4O B278910 N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B278910
M. Wt: 296.3 g/mol
InChI Key: RBDDIQOXWOUUTR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. FMTP belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. This compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and oxidative stress in cancer cells, leading to apoptosis. It also inhibits the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. This compound has been found to decrease the levels of certain inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. It has also been shown to possess neuroprotective activity, protecting neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool, such as its high potency and selectivity for specific targets. However, its solubility and stability can be a limitation in certain experiments, and its potential toxicity must be taken into consideration when designing experiments.

Future Directions

There are several potential avenues for future research on N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, such as its application in the development of new cancer therapies and antibiotics. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also areas of interest for future research.

Synthesis Methods

N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods such as the reaction of 3-fluoroaniline with 4-methylphenyl isocyanate, followed by cyclization with triethyl orthoformate and ammonium acetate. Other methods include the reaction of 3-fluoroaniline with 4-methylphenyl hydrazine and subsequent cyclization with ethyl acetoacetate.

Scientific Research Applications

N-(3-fluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and blocking cell cycle progression. It has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.

Properties

Molecular Formula

C16H13FN4O

Molecular Weight

296.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H13FN4O/c1-11-5-7-14(8-6-11)21-10-18-15(20-21)16(22)19-13-4-2-3-12(17)9-13/h2-10H,1H3,(H,19,22)

InChI Key

RBDDIQOXWOUUTR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)F

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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